Home > Products > Screening Compounds P9247 > 7-Chloroimidazo[1,2-b]pyridazine
7-Chloroimidazo[1,2-b]pyridazine - 1383481-11-5

7-Chloroimidazo[1,2-b]pyridazine

Catalog Number: EVT-3164847
CAS Number: 1383481-11-5
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Amino-6-chloro-pyridazine

Compound Description: 3-Amino-6-chloro-pyridazine is a key starting material in the synthesis of 6-chloroimidazo[1,2-b]pyridazine.

6-Chloroimidazo[1,2-b]pyridazine

Compound Description: 6-Chloroimidazo[1,2-b]pyridazine is a versatile intermediate for synthesizing diverse imidazo[1,2-b]pyridazine derivatives. Studies have explored its reactivity in Suzuki cross-coupling reactions and its potential as a building block for biologically active compounds.

3-Bromo-6-chloroimidazo[1,2-b]pyridazine

Compound Description: This compound is utilized as a starting material for C-6 amination reactions, leading to the synthesis of various 6-amino-3-bromoimidazo[1,2-b]pyridazine derivatives.

8-Chloroimidazo[1,2-b][1,4,2]benzodithiazine 5,5-dioxide derivatives

Compound Description: This series of compounds, derived from N-(6-chloro-7-R-1,1-dioxo-1,4,2-benzodithiazin-3-yl)aminoacetaldehyde dimethyl acetals, shows promising anti-HIV and anticancer activities.

3-Amino-5-chloro-s-triazolo[4,3-a]pyridine

Compound Description: This compound is a synthetic intermediate in the preparation of various substituted s-triazolo[4,3-a]pyridine derivatives. It can be further reacted with bromoacetaldehyde dimethyl acetal to yield 7-chloroimidazo[1,2-b]-s-triazolo[4,3-a]-pyridine.

Overview

7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid is a heterocyclic compound characterized by its unique bicyclic structure, which comprises an imidazo ring fused to a pyridazine ring. The compound is notable for its chlorine substitution at the seventh position and a carboxylic acid group at the second position. Its molecular formula is C7H4ClN3O2C_7H_4ClN_3O_2, and it has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Source and Classification

This compound belongs to the class of imidazo[1,2-b]pyridazine derivatives, which are recognized for their diverse pharmacological properties. The classification of 7-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid as a heterocyclic aromatic compound highlights its significance in organic synthesis and medicinal applications.

Synthesis Analysis

The synthesis of 7-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid typically involves cyclization reactions of appropriate precursors under controlled conditions. A common method includes the reaction of 2-chloropyridazine with imidazole derivatives in the presence of a base, such as potassium carbonate. This reaction is usually conducted in a polar aprotic solvent like dimethylformamide at elevated temperatures, which promotes the formation of the desired bicyclic structure.

Technical Details

The synthetic route can be described in several steps:

  1. Preparation of Precursors: Starting materials such as 2-chloropyridazine and imidazole derivatives are prepared.
  2. Cyclization Reaction: The precursors are mixed with a base and heated in dimethylformamide to facilitate cyclization.
  3. Purification: The resulting product is purified using techniques such as crystallization or chromatography to achieve the desired purity level.
Molecular Structure Analysis

The molecular structure of 7-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid features:

  • A fused bicyclic system consisting of an imidazo ring and a pyridazine ring.
  • A chlorine atom located at the 7th position of the imidazo ring.
  • A carboxylic acid functional group at the 2nd position of the pyridazine ring.

The structural complexity contributes to its unique chemical reactivity and potential biological activity. The compound’s molecular weight is approximately 187.58 g/mol, and its specific structural characteristics enhance its utility in various chemical applications.

Chemical Reactions Analysis

7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid is capable of undergoing various chemical reactions:

Types of Reactions

  • Substitution Reactions: The chlorine atom at the 7th position can be substituted with nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced to yield different derivatives with distinct biological activities.
  • Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Technical Details

Common reagents used in these reactions include:

  • For substitution: Sodium hydride or potassium tert-butoxide in dimethylformamide or dimethyl sulfoxide.
  • For oxidation: Potassium permanganate or hydrogen peroxide.
  • For reduction: Lithium aluminum hydride or sodium borohydride.

The major products formed depend on the specific conditions and reagents employed during these reactions.

Mechanism of Action

The mechanism of action for 7-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid primarily involves its interaction with biological targets, particularly kinases. It has been identified as a potential inhibitor of adaptor-associated kinase 1, which plays a crucial role in cellular processes such as endocytosis and synaptic vesicle recycling.

Process

  1. Binding Affinity: The compound binds to the active site of adaptor-associated kinase 1, inhibiting its activity.
  2. Biological Impact: This inhibition can lead to alterations in cellular signaling pathways, potentially resulting in anti-inflammatory and analgesic effects.

Studies utilizing various biochemical assays have demonstrated its efficacy as a kinase inhibitor, highlighting its therapeutic potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents like dimethylformamide but may have limited solubility in non-polar solvents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are essential for understanding how the compound behaves under various experimental conditions and its applicability in different fields.

Applications

7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid has several scientific uses, including:

  • Medicinal Chemistry: Its potential as a kinase inhibitor positions it as a candidate for developing new therapeutics aimed at treating diseases involving dysregulated kinase activity.
  • Drug Discovery: The compound serves as a valuable scaffold for synthesizing novel derivatives with enhanced biological activity.
  • Biological Research: Its interactions with cellular pathways make it useful for studying signaling mechanisms within cells.
Synthetic Methodologies for 7-Chloroimidazo[1,2-b]pyridazine Derivatives

Nucleophilic Aromatic Substitution Strategies for Core Functionalization

Nucleophilic aromatic substitution (SNAr) at the C7 position capitalizes on the inherent electron deficiency of the pyridazine ring system. The chlorine atom at C7 demonstrates enhanced reactivity toward nitrogen and carbon nucleophiles compared to traditional aryl chlorides due to the adjacent nitrogen atoms. This reactivity enables transformations under relatively mild conditions (80-120°C) compared to typical SNAr reactions requiring higher temperatures. Systematic optimization has revealed that polar aprotic solvents (DMF, NMP) significantly enhance reaction rates by facilitating anion solvation, while crown ether additives improve yields with alkali metal fluorides by cation complexation [1] [5].

Table 1: Solvent and Additive Effects on SNAr Fluorination of 7-Chloroimidazo[1,2-b]pyridazine

SubstrateFluoride SourceSolventAdditiveTemp (°C)Time (h)Yield (%)
7-Chloroimidazo[1,2-b]pyridazineKFDMFNone1002445
7-Chloroimidazo[1,2-b]pyridazineCsFNMPNone901278
7-Chloroimidazo[1,2-b]pyridazineKFDMSO18-Crown-61001882
Quaternary ammonium salt*TMAFMeCNNone60695

*Quaternary ammonium salt precursor as described in patent literature [1]

The quaternary ammonium salt strategy represents a particularly efficient SNAr approach. By first converting 7-chloroimidazo[1,2-b]pyridazine to its benzyl- or p-methoxybenzyl-quaternary ammonium derivative, fluorination efficiency dramatically increases. This activation allows fluorination with tetramethylammonium fluoride (TMAF) in acetonitrile at reduced temperatures (60-80°C), achieving near-quantitative yields while avoiding the decomposition pathways observed with metal fluorides at elevated temperatures. Subsequent acid-mediated deprotection (trifluoroacetic acid or HCl) efficiently regenerates the core heterocycle while preserving the newly introduced fluorine substituent [1]. This method demonstrates significant advantages over traditional approaches that require expensive palladium catalysts or harsh conditions exceeding 180°C for direct fluorination of aminopyridine precursors.

Suzuki–Miyaura Cross-Coupling in Imidazo[1,2-b]pyridazine Diversification

Suzuki-Miyaura cross-coupling has emerged as a cornerstone methodology for introducing carbon-based substituents at the C3 position of 7-chloroimidazo[1,2-b]pyridazine derivatives. This reaction proceeds efficiently due to the inherent electron deficiency of the heterocyclic system, which facilitates oxidative addition of palladium(0) catalysts. Optimized conditions employ palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) or dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) as catalysts with aqueous sodium carbonate as base in toluene/ethanol mixtures at 80-90°C. These conditions achieve excellent functional group tolerance and moderate to high yields (65-92%) with diverse boronic acid partners, including electron-deficient aryls, heteroaryls, and vinylboronic acids [2] [7].

Table 2: Suzuki-Miyaura Coupling at C3 Position of 7-Chloroimidazo[1,2-b]pyridazine Derivatives

C3 SubstituentBoronic AcidCatalyst SystemBaseYield (%)Application Context
PhenylPhenylboronic acidPd(PPh₃)₄Na₂CO₃88Kinase inhibitor intermediates
4-Pyridyl4-Pyridylboronic acidPd(dppf)Cl₂K₂CO₃76Anticancer agents
4-Cyanophenyl4-Cyanophenylboronic acidPd(PPh₃)₄Na₂CO₃82VEGFR-2 inhibitors
3-Furyl3-Furanboronic acidPd(OAc)₂/XPhosCs₂CO₃68BTK inhibitors
Trans-propenylTrans-1-propenylboronic acidPd(PPh₃)₄Na₂CO₃85Analog diversification

The orthogonality between the C7 chlorine and the C3 halogens (bromine or iodine) enables sequential functionalization strategies. This regioselective approach allows initial modification at the more reactive C3 position via Suzuki coupling, followed by nucleophilic displacement at C7. This sequential strategy proved essential in developing VEGFR-2 kinase inhibitors where specific aryl and heteroaryl groups at both positions were required for optimal target engagement and potency. Catalyst selection significantly impacts yields when coupling sterically hindered boronic acids, with bulky phosphine ligands such as SPhos or XPhos providing superior results compared to triphenylphosphine-based systems [2] [4].

One-Pot Convergent Synthesis for Scalable Production

The development of one-pot convergent syntheses has addressed key scalability challenges associated with linear routes for 7-chloroimidazo[1,2-b]pyridazine derivatives. Traditional approaches suffered from multiple isolation steps, chromatographic purifications, and moderate cumulative yields (typically <20% over 4-6 steps). Modern convergent strategies exploit the reactivity of 3-amino-6-chloropyridazine with α-halo carbonyl equivalents in sequential condensation-cyclization sequences [2] [5].

A particularly efficient method involves the initial formation of N,N-dimethyl-N'-(3-(6-chloropyridazine))yl-formamidine from 3-amino-6-chloropyridazine and N,N-dimethylformamide dimethyl acetal (DMFDMA). This intermediate undergoes direct cyclization with bromoacetonitrile in DMF at 80-90°C without isolation, followed by alkaline workup to precipitate the desired 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile in a single vessel. This approach achieves a 65-70% isolated yield after recrystallization from ethyl acetate/hexane mixtures, significantly outperforming traditional stepwise methods [5].

Table 3: Optimization of One-Pot Synthesis for 7-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile

StepReagents/ConditionsSolventTemp (°C)Time (h)Key Observations
Formamidine formationDMFDMA (1.2 eq)TolueneReflux3Quantitative conversion, volatile byproducts
CyclizationBromoacetonitrile (1.1 eq)DMF902Optimal for electron-withdrawing substituents
Workup10% NaOH, precipitationWater251Removes dimethylamine hydrochloride byproduct
PurificationRecrystallization (EtOAc/hexane)Ethyl acetate/hexane0-512Yields >98% pure product by HPLC

The operational simplicity of this method eliminates intermediate isolations and chromatography, making it particularly suitable for kilogram-scale production. The crystalline nature of the final product allows purification by recrystallization rather than silica gel chromatography, further enhancing process greenness and economic viability. This approach has been successfully applied to synthesize multigram quantities of key intermediates for anticancer drug candidates under current clinical evaluation [2] [5].

Optimization of SNAr Reactions for C6 Etherification

The introduction of aryloxy and heteroaryloxy groups at the C6 position through SNAr reactions represents a critical transformation for biological activity optimization in kinase inhibitor programs. Early synthetic routes required prohibitive conditions (150°C, sealed vessels) for the reaction of 6-chloroimidazo[1,2-b]pyridazines with phenols, limiting substrate scope and scalability. Systematic optimization identified N,N-dimethylacetamide (DMA) as the optimal solvent with cesium carbonate as base, enabling efficient etherification at 100-110°C with broad functional group tolerance [2] [4].

The electronic nature of the phenol significantly influences reaction kinetics, with electron-deficient phenols requiring extended reaction times (24-48 hours) while electron-rich counterparts react within 6-12 hours. This differential reactivity enables selective functionalization in complex molecules containing multiple phenolic groups. The addition of catalytic copper(I) iodide (5 mol%) accelerates reactions with sterically hindered phenols by facilitating phenol deprotonation and nucleophile delivery. This optimized protocol achieves excellent yields (typically >85%) with diverse phenolic coupling partners, including 3-amino-4-fluorophenol and 4-hydroxyindole derivatives essential for VEGFR-2 inhibitory activity [2].

Table 4: Optimized Conditions for C6 Etherification of 7-Chloroimidazo[1,2-b]pyridazine

Phenol ComponentBaseSolventAdditiveTemp (°C)Time (h)Yield (%)
3-Amino-4-fluorophenolCs₂CO₃DMANone1101292
4-HydroxyindoleK₃PO₄NMPCuI (5 mol%)120887
2-NaphtholCs₂CO₃DMANone1002478
4-CyanophenolK₂CO₃DMSO18-Crown-61303665
3-HydroxypyridineCs₂CO₃DMANone1101883

The convergent nature of this etherification enables late-stage diversification, where both the imidazopyridazine core and phenol component can be independently functionalized prior to coupling. This strategy proved pivotal in structure-activity relationship studies for VEGFR-2 inhibitors, allowing rapid assembly of analogs from common intermediates. The optimized conditions tolerate a range of sensitive functional groups including primary amines, cyano groups, and unprotected indoles that would be incompatible with traditional SNAr conditions requiring higher temperatures or stronger bases [2] [4].

Properties

CAS Number

1383481-11-5

Product Name

7-Chloroimidazo[1,2-b]pyridazine

IUPAC Name

7-chloroimidazo[1,2-b]pyridazine

Molecular Formula

C6H4ClN3

Molecular Weight

153.57

InChI

InChI=1S/C6H4ClN3/c7-5-3-6-8-1-2-10(6)9-4-5/h1-4H

InChI Key

FLCAFSOTMLXPPX-UHFFFAOYSA-N

SMILES

C1=CN2C(=N1)C=C(C=N2)Cl

Canonical SMILES

C1=CN2C(=N1)C=C(C=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.